![molecular formula C12H19NO B13176852 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where a tert-butyl group and a nitrile group are attached to an oxaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and nitrile groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the tert-butyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the spirocyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both a tert-butyl group and a nitrile group on the spirocyclic ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
6-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-11(2,3)9-4-6-12(7-5-9)10(8-13)14-12/h9-10H,4-7H2,1-3H3 |
Clave InChI |
HMSHWRGWUCRRAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2(CC1)C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




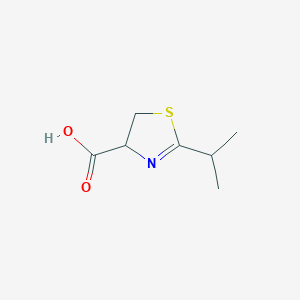
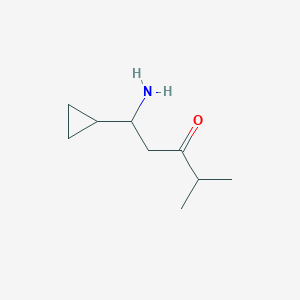
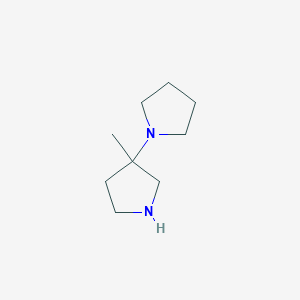
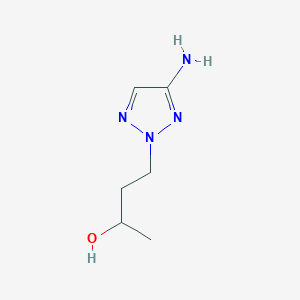
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
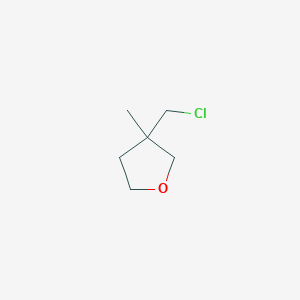
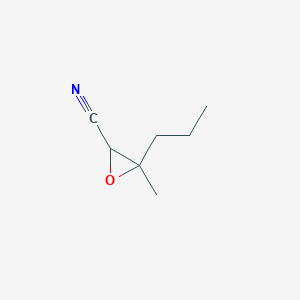
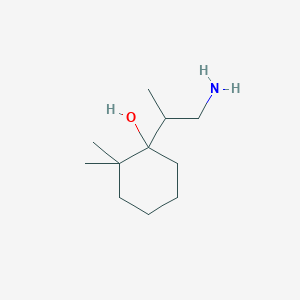
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)
![2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13176839.png)
![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
